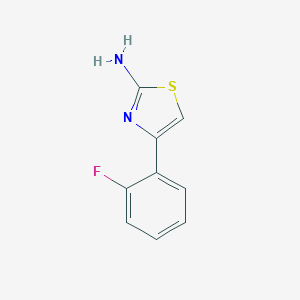

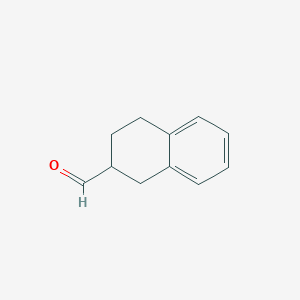

4-(2-氟苯基)-1,3-噻唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Preclinical Evaluation of Antitumor Properties

The novel 2-(4-aminophenyl)benzothiazoles, such as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, have demonstrated potent antitumor properties both in vitro and in vivo. These compounds are biotransformed by cytochrome P450 1A1 into active metabolites. To improve the metabolic stability, fluorine atoms have been introduced into the benzothiazole nucleus. Additionally, amino acid conjugation has been employed to enhance solubility and stability, resulting in prodrugs that can revert to their parent amine effectively in various animal models. The lysyl amide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole has shown promising results in retarding the growth of breast and ovarian xenograft tumors, with manageable side effects, making it a potential candidate for clinical evaluation .

Synthesis of Novel Schiff Bases

The synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile as a starting material has been achieved through the Gewald synthesis technique. The intermediate was then treated with 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives, which were synthesized via the Vilsmeier-Haack reaction. These novel compounds were characterized using various spectroscopic methods and screened for antimicrobial activity, with some derivatives showing excellent activity compared to others .

Structure-Fluorescence Relationships

A study on substituted 2-aryl-4-hydroxy-5-(2′-aminophenyl)-1,3-thiazoles has revealed insights into their fluorescence properties. The presence of an amino group and electron-withdrawing groups in the 2-aryl group affects the fluorescence quantum yields. The compounds exhibit fluorescence with large Stokes shifts and moderate quantum yields, which are influenced by inter and intramolecular hydrogen bonds. The absorption band corresponds to a π-π* HOMO-LUMO transition with charge transfer character .

Antibacterial Activity of Thiazol-2-amine Derivatives

The synthesis of N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine has been achieved by reacting 3-chloro-2-methylphenylthiourea with 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions. The compound was characterized by various spectroscopic techniques and demonstrated in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum .

Crystal Structure and Vibration Analysis

The crystal structure of 5-(4-fluorophenyl)-1H-pyrazol-3-amine was determined using single crystal X-ray diffraction and further analyzed using density functional theory (DFT). The study included Hirshfeld surface analysis to examine non-covalent interactions and molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs) analysis. Infrared vibration analysis was also performed on the compound .

Synthesis and Characterization of Alkyl Substituted Thiazole-2-amines

Alkyl substituted N,4-diphenyl thiazole-2-amines were synthesized and characterized by spectroscopic methods. Single crystal X-ray diffraction studies revealed the crystalline systems and space groups for the compounds. The analysis of torsional angles and intermolecular hydrogen bonding interactions was performed. Hirshfeld surface analysis and 2D fingerprint plots were used to explore C-H···π and π···π stacking interactions, which contribute to the stability of the compounds .

科学研究应用

-

Biomedical Applications of 1H-Pyrazolo[3,4-b]pyridines

- Field : Biomedical Research .

- Application : These compounds are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers. They have been described in more than 5500 references (2400 patents) up to date .

- Method : The review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine .

- Results : The biomedical applications of such compounds are still under investigation .

-

2-Fluorodeschloroketamine

- Field : Pharmacology .

- Application : 2-Fluorodeschloroketamine is a dissociative anesthetic related to ketamine. Its sale and use as a designer drug has been reported in various countries .

- Method : It is an analogue of ketamine where the chlorine group has been replaced by fluorine .

- Results : Due to its recent emergence, the pharmacological specifics of the compound are mostly unclear, but effects are reported to be similar to its parent compound, ketamine .

安全和危害

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes determining safe handling and storage procedures, as well as appropriate responses to spills or exposure.

未来方向

This involves identifying areas of further research. It could include potential applications of the compound, unanswered questions about its properties or behavior, or new methods to synthesize or analyze it.

Please note that this is a general outline and the specific details would depend on the particular compound being analyzed. For a specific compound like “4-(2-Fluorophenyl)-1,3-thiazol-2-amine”, you would need to consult scientific literature or databases for accurate information. If you have access to a library or a university database, those could be good places to start. You could also try online databases like PubMed for biomedical literature, the American Chemical Society publications for chemical literature, or the IEEE Xplore Digital Library for engineering and technology literature.

属性

IUPAC Name |

4-(2-fluorophenyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2S/c10-7-4-2-1-3-6(7)8-5-13-9(11)12-8/h1-5H,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYAAMOSMVGVCBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC(=N2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372218 |

Source

|

| Record name | 4-(2-fluorophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Fluorophenyl)-1,3-thiazol-2-amine | |

CAS RN |

145029-82-9 |

Source

|

| Record name | 4-(2-fluorophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-2-nitro-9H-pyrido[2,3-B]indole](/img/structure/B121724.png)

![2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B121741.png)